molecular formula C18H22BrN3O2S B2813392 2-((4-(4-bromo-3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-isopentylacetamide CAS No. 899758-81-7

2-((4-(4-bromo-3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-isopentylacetamide

Cat. No. B2813392
CAS RN: 899758-81-7
M. Wt: 424.36
InChI Key: PHAFTYNBHXMSHC-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups and structural features, including a brominated methylphenyl group, a dihydropyrazinone ring, a thioether linkage, and an isopentylacetamide group. These groups could potentially confer a variety of chemical properties and reactivities to the compound .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring. The bromine atom would add significant weight to the molecule, and the sulfur atom in the thioether linkage could potentially influence the compound’s reactivity .


Chemical Reactions Analysis

Again, without specific information, it’s hard to predict the exact chemical reactions this compound might undergo. The bromine atom could potentially be replaced in a substitution reaction, and the compound could possibly participate in reactions involving the carbonyl group in the dihydropyrazinone ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and structural features. For example, the presence of the bromine atom could increase the compound’s density and boiling point .

Scientific Research Applications

Synthesis and Biological Activity Studies

  • Antimicrobial Agents

    Research aimed at synthesizing new heterocyclic compounds incorporating sulfamoyl moieties suitable for use as antimicrobial agents via versatile, readily accessible intermediates. These compounds have shown promising antibacterial and antifungal activities (Darwish et al., 2014).

  • Anti-Inflammatory and Analgesic Activities

    Studies on the synthesis of celecoxib derivatives have explored their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. Compounds in this category have demonstrated significant biological activities, highlighting their therapeutic potential (Ş. Küçükgüzel et al., 2013).

  • Anticancer and Antiviral Research

    The development of novel 2-pyrazoline-substituted 4-thiazolidinones has been undertaken with the aim of identifying compounds with selective inhibition of leukemia cell lines and high activity against specific virus strains, indicating the importance of such structures in the development of new anticancer and antiviral therapies (Havrylyuk et al., 2013).

Chemical Synthesis and Characterization

  • Novel Synthesis Approaches: Studies have also focused on the synthesis of new compounds through innovative methods, including the use of immobilized lipase for chemoselective acetylation, showcasing the diverse applications of such chemical structures in synthesizing intermediates for pharmaceuticals (Magadum & Yadav, 2018).

Future Directions

The future study of this compound would likely involve further exploration of its synthesis, properties, and potential applications. This could include investigating its reactivity, stability, and possible uses in fields like medicinal chemistry .

properties

IUPAC Name

2-[4-(4-bromo-3-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylbutyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrN3O2S/c1-12(2)6-7-20-16(23)11-25-17-18(24)22(9-8-21-17)14-4-5-15(19)13(3)10-14/h4-5,8-10,12H,6-7,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHAFTYNBHXMSHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C=CN=C(C2=O)SCC(=O)NCCC(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(4-bromo-3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-isopentylacetamide

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